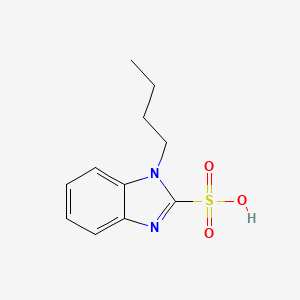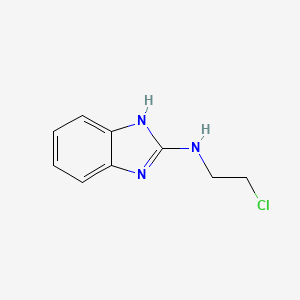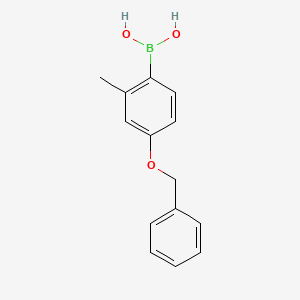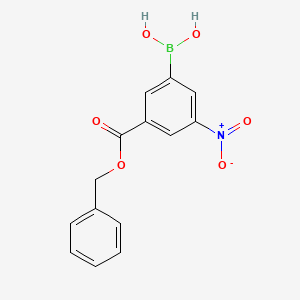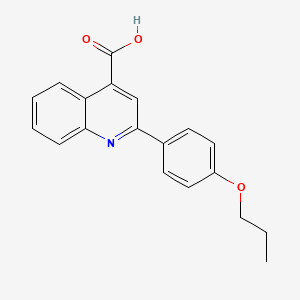
2-(4-丙氧基苯基)喹啉-4-羧酸
描述
科学研究应用
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other quinoline derivatives.
作用机制
Target of Action
The primary targets of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid are alkaline phosphatases . Alkaline phosphatases are a group of enzymes that are involved in the process of dephosphorylation, which is the removal of phosphate groups from molecules. They play a crucial role in a variety of biological functions, including bone mineralization and the regulation of cellular processes.
Mode of Action
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid interacts with its targets by acting as a potent inhibitor . It binds to the active site of the alkaline phosphatases, preventing them from carrying out their normal function of removing phosphate groups. This results in an accumulation of phosphorylated molecules, leading to changes in cellular processes.
Pharmacokinetics
It’s worth noting that compounds with higher lipophilicity, such as this one, generally display higher activity . This suggests that 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid may have good bioavailability due to its lipophilic nature.
生化分析
Biochemical Properties
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the notable interactions is with human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). These interactions are characterized by the compound’s ability to inhibit these enzymes, which are crucial for various physiological processes . The inhibition of these enzymes by 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid can lead to alterations in phosphate metabolism and other related biochemical pathways.
Cellular Effects
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways that lead to programmed cell death . Additionally, 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid can alter gene expression patterns, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid to alkaline phosphatases results in the inhibition of these enzymes, which in turn affects phosphate metabolism . Additionally, the compound can modulate the activity of other enzymes and proteins, leading to a cascade of molecular events that influence cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer activity and enzyme inhibition. At higher doses, toxic or adverse effects have been observed. These effects include cellular toxicity, organ damage, and alterations in physiological processes . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with alkaline phosphatases plays a significant role in phosphate metabolism, affecting the levels of phosphate-containing metabolites . Additionally, 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid can modulate other metabolic pathways, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects . The compound’s distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction, where isatin reacts with substituted acetophenone in the presence of a base such as potassium hydroxide in ethanol at elevated temperatures . Another method involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and solvents that are suitable for large-scale synthesis .
化学反应分析
Types of Reactions: 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
相似化合物的比较
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
- 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
Comparison: 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is unique due to its propoxy group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
属性
IUPAC Name |
2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOKRHEEJKAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365589 | |
| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51842-69-4 | |
| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


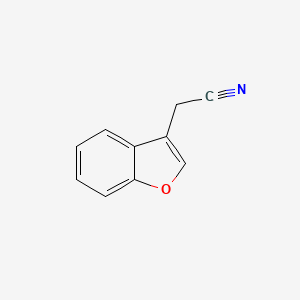
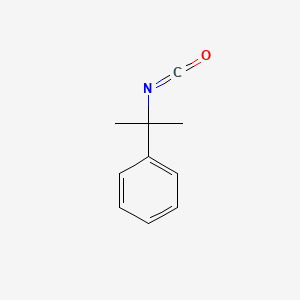
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)
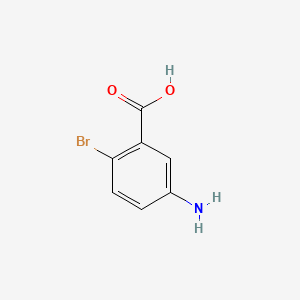

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)
